N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.
N-Stearoylsphingosine
CAS No.: 104404-17-3
Cat. No.: VC20743751
Molecular Formula: C34H66NO3R
Molecular Weight: 566 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104404-17-3 |
|---|---|
| Molecular Formula | C34H66NO3R |
| Molecular Weight | 566 g/mol |
| IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
| Standard InChI | InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 |
| Standard InChI Key | VODZWWMEJITOND-NXCSZAMKSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Introduction
N-Stearoylsphingosine, also known as ceramide (d18:1/18:0), is a member of the sphingolipid family and specifically belongs to the class of long-chain ceramides. This compound plays a significant role in cellular signaling and membrane structure, primarily influencing processes such as apoptosis, inflammation, and cellular stress responses.
Chemical Composition
-
Chemical Formula: C₃₆H₇₁NO₃
-
CAS Number: 2304-81-6
-
IUPAC Name: N-[(4E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Structural Characteristics
N-Stearoylsphingosine features a long fatty acid chain (stearic acid) attached to a sphingosine backbone. The presence of a double bond in the sphingosine structure contributes to its unique properties among ceramides.
| Property | Value |
|---|---|
| Average Molecular Weight | 565.9538 g/mol |
| Monoisotopic Molecular Weight | 565.5434 g/mol |
| Solubility | Poorly soluble in water |
| pKa | Neutral (extremely weak basic) |
Biological Functions
N-Stearoylsphingosine is involved in various biological functions, including:
-
Cellular Signaling: It acts as a signaling molecule that can influence cell growth, differentiation, and apoptosis.
-
Membrane Structure: As a component of cell membranes, it contributes to the integrity and fluidity of lipid bilayers.
-
Metabolic Pathways: It is synthesized through pathways involving serine and fatty acids, particularly palmitate and stearate.
Synthesis and Metabolism
N-Stearoylsphingosine can be synthesized via two primary pathways:
-
De Novo Synthesis: This pathway occurs in the endoplasmic reticulum where serine and palmitoyl-CoA are condensed to form sphinganine, which is then acylated to produce ceramides.
-
Hydrolysis of Sphingomyelin: Enzymatic breakdown of sphingomyelin by sphingomyelinase leads to the formation of N-stearoylsphingosine.
Clinical Relevance
Recent studies have highlighted the importance of N-stearoylsphingosine in various health conditions:
-
Cardiovascular Health: Elevated levels of ceramides, including N-stearoylsphingosine, have been linked to increased risk of cardiovascular diseases .
-
Metabolic Disorders: Changes in ceramide levels are associated with insulin resistance and diabetes .
Research Findings
Recent research has provided insights into the dynamics of N-stearoylsphingosine:
-
A study indicated that long-chain ceramides increase in specific conditions such as acute ischemic stroke, suggesting their potential as biomarkers for disease prognosis .
-
Another investigation revealed significant alterations in ceramide profiles in relation to vitamin D status and dyslipidemia, emphasizing their role in metabolic regulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume